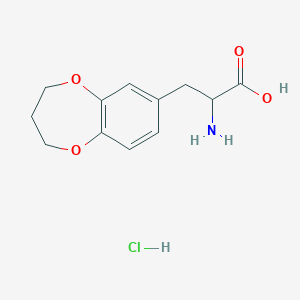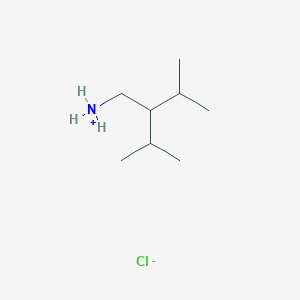
4-(アジドメチル)テトラヒドロ-2H-ピラン
概要
説明
“4-(azidomethyl)tetrahydro-2H-pyran” is a chemical compound . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of pyran derivatives has been a topic of interest in the field of synthetic chemistry. A common approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis
The molecular structure of “4-(azidomethyl)tetrahydro-2H-pyran” can be analyzed based on its parent compound, tetrahydropyran. In the gas phase, tetrahydropyran exists in its lowest energy C_s symmetry chair conformation . The addition of the azidomethyl group at the 4th position would modify this structure.Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “4-(azidomethyl)tetrahydro-2H-pyran”, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(azidomethyl)tetrahydro-2H-pyran” can be inferred from its parent compound, tetrahydropyran. Tetrahydropyran is a colorless volatile liquid with a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .科学的研究の応用
ピラン誘導体の合成
4-(アジドメチル)テトラヒドロ-2H-ピラン: は、ピラン誘導体の合成における貴重な中間体であり、ピラン誘導体は、その広範な生物学的および薬理学的特性で注目されています。 これらの特性には、抗生物質、抗炎症、抗マラリア、抗菌、抗ウイルス、抗糖尿病、抗腫瘍、除草剤、および殺虫剤活性があります . この化合物は、多成分反応(MCR)で使用して、潜在的な治療用途を持つさまざまなピラン構造を作成することができます。
複素環化学
複素環化学では、4-(アジドメチル)テトラヒドロ-2H-ピランは、複雑な複素環系を構築するための前駆体として役立ちます。 これらの系は、しばしば重要な生物学的特性を示し、有機前駆体として作用することにより、合成化学の分野に貢献しています . 特に、アジドメチル基は、さらなる官能基化を可能にし、生物活性が増強された特権的な複素環骨格の形成につながります。
ポリマー合成
4-(アジドメチル)オキサンのアジドメチル基は、高エネルギーポリマーの合成に使用されます。これらのポリマーは、良好な熱化学、熱機械、および降伏強度特性を特徴としています。 ポリマー鎖におけるエーテルリンカーの存在は、著しい柔軟性を提供し、エーテル基における酸素原子の極性は、強い分子間および分子間相互作用を可能にします .
有機合成触媒
4-(アジドメチル)テトラヒドロ-2H-ピラン: は、有機合成プロセスにおいて触媒または助触媒として作用することができます。 その構造は、カチオン重合反応に適しており、これは高分子量生成物を生成するために不可欠です . この化合物の反応性は、触媒系の有効性を向上させるために利用できます。
創薬
4-(アジドメチル)テトラヒドロ-2H-ピランの構造モチーフは、多くの天然産物に見られ、創薬における戦略的なキー中間体となっています。 創薬分子への組み込みは、薬物動態特性を強化し、新規治療薬の開発を可能にすることができます .
材料科学
材料科学では、4-(アジドメチル)オキサン誘導体は、ユニークな特性を持つ新素材を創製する可能性について調査されています。 これらの材料は、電子機器、コーティング、接着剤など、さまざまな業界で用途を見つけることができます .
ナノテクノロジー
この化合物は、安定な複素環を形成する能力があるため、ナノテクノロジーでの使用に適しています。 これは、ナノデバイスやセンサーの開発において貴重な、導電率や反応性などの特定の特性を持つナノスケール材料を合成するために使用できます .
グリーンケミストリー
4-(アジドメチル)テトラヒドロ-2H-ピラン: は、原子経済性と環境への配慮の原則に従う反応における役割を果たすため、グリーンケミストリーの用途に関与しています。 一鍋反応およびMCRでの使用は、持続可能な化学プロセスの開発に貢献しています .
将来の方向性
The future directions in the research of “4-(azidomethyl)tetrahydro-2H-pyran” and its derivatives could involve exploring their potential applications in various fields such as drug synthesis . Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .
作用機序
Target of Action
It’s known that azido compounds can interact with a variety of biological targets due to their high reactivity .
Mode of Action
Azido groups are known for their high reactivity and ability to participate in click reactions, a type of chemical reaction used in drug synthesis .
Biochemical Pathways
Azido compounds are often used in the synthesis of pharmaceuticals due to their ability to undergo click reactions .
Result of Action
Azido compounds are known to be highly reactive and can participate in various chemical reactions, which could potentially lead to a wide range of biological effects .
特性
IUPAC Name |
4-(azidomethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHKBMWMVXVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


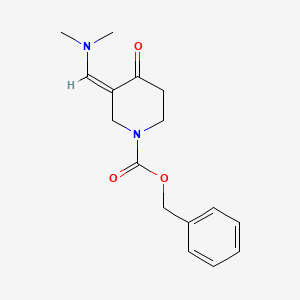
![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)
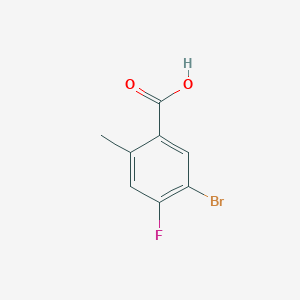
![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)
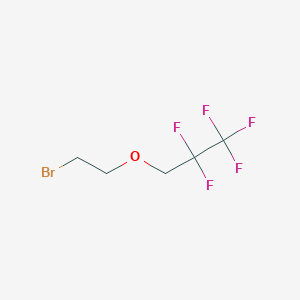
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)


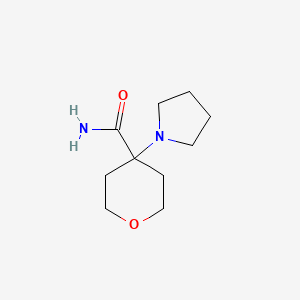
![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)

